Enzymatic IDO Inhibition Potency Compared to a Structurally Analogous Phthalimide
This compound demonstrates a striking potency advantage over a structurally similar phthalimide analog. The target compound inhibited recombinant human IDO with an IC50 of 100 nM [1]. In contrast, the analogous compound CHEMBL3628593, which retains the phthalimide-like core but with different substitution, exhibited a significantly weaker IC50 of 1,240 nM under comparable assay conditions for human IDO [2]. This represents a greater than 12-fold difference in potency, underscoring the critical role of the specific 3,5-dimethoxybenzamide moiety for effective target engagement.
| Evidence Dimension | In vitro potency against recombinant human IDO enzyme |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | CHEMBL3628593 (a phthalimide analog), IC50 = 1,240 nM |
| Quantified Difference | 12.4-fold increased potency for the target compound. |
| Conditions | Recombinant human IDO expressed in E. coli, fluorescence-based assay (comparator conditions analogous). |
Why This Matters
For researchers studying the IDO pathway, this 12-fold potency difference translates directly to using less compound per assay, reducing solvent (e.g., DMSO) artifacts and the risk of off-target effects at higher concentrations.
- [1] BindingDB. (2024). Affinity data for BDBM223007: IC50=100nM for Human indoleamine 2,3-dioxygenase (IDO). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223007 View Source
- [2] BindingDB. (n.d.). Affinity data for BDBM50127158 (CHEMBL3628593): IC50=1.24E+3nM for Inhibition of recombinant human IDO. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127158 View Source
